Welcome to the BenchChem Online Store!
molecular formula C19H18N2O B3126607 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile CAS No. 335155-20-9

2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile

Cat. No. B3126607
M. Wt: 290.4 g/mol
InChI Key: VDFGCBODBVCSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063038B2

Procedure details

To a solution of 2-methyl-4-(2,3,4,5-tetrahydrobenzo[b]azepine-1-carbonyl)benzonitrile from Example F1 (430 mg, 1.48 mmol) in methanol (25 ml) was added cobalt (II) chloride (710 mg, 3.0 mmol) and cooled in an ice/water bath. Sodium borohydride (570 mg, 15 mmol) was added portionwise and the mixture was stirred at room temperature for 1 h. The mixture was evaporated, 1N HCl(aq) (20 ml) was added and stirred for 15 mins. The mixture was filtered through Celite® and the Celite® was washed with 2-propanol:chloroform, 20:80 (100 ml). The mixture was separated and the aqueous layer washed with diethyl ether. The aqueous layer was basified with 2N NaOH(aq), chloroform was added and the mixture filtered through Celite®. The Celite® was washed with chloroform. The mixture was separated and the organic layer dried and evaporated, yield 340 mg, 78%.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
cobalt (II) chloride
Quantity
710 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[C:8]([C:10]([N:12]2[CH2:18][CH2:17][CH2:16][CH2:15][C:14]3[CH:19]=[CH:20][CH:21]=[CH:22][C:13]2=3)=[O:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[BH4-].[Na+]>CO.[Co](Cl)Cl>[NH2:5][CH2:4][C:3]1[CH:6]=[CH:7][C:8]([C:10]([N:12]2[CH2:18][CH2:17][CH2:16][CH2:15][C:14]3[CH:19]=[CH:20][CH:21]=[CH:22][C:13]2=3)=[O:11])=[CH:9][C:2]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
CC1=C(C#N)C=CC(=C1)C(=O)N1C2=C(CCCC1)C=CC=C2
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
cobalt (II) chloride
Quantity
710 mg
Type
catalyst
Smiles
[Co](Cl)Cl
Step Two
Name
Quantity
570 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
1N HCl(aq) (20 ml) was added
STIRRING
Type
STIRRING
Details
stirred for 15 mins
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
WASH
Type
WASH
Details
the Celite® was washed with 2-propanol
CUSTOM
Type
CUSTOM
Details
The mixture was separated
WASH
Type
WASH
Details
the aqueous layer washed with diethyl ether
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered through Celite®
WASH
Type
WASH
Details
The Celite® was washed with chloroform
CUSTOM
Type
CUSTOM
Details
The mixture was separated
CUSTOM
Type
CUSTOM
Details
the organic layer dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NCC1=C(C=C(C=C1)C(=O)N1C2=C(CCCC1)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.